

# **Application Notes and Protocols: CIGB-300 Dosage and Administration in Mouse Models**

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Compound of Interest		
Compound Name:	Cigb-300	
Cat. No.:	B15544616	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

Introduction

CIGB-300 is a synthetic, cell-permeable cyclic peptide with potential antineoplastic activity.[1] It functions as an inhibitor of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is often overexpressed in a wide range of human tumors and is integral to cancer hallmarks.[2] CIGB-300 exerts its effect through a dual mechanism: it binds to the conserved phospho-acceptor sites on CK2 substrates, notably the oncoprotein B23/Nucleophosmin (NPM1), and also directly targets the CK2α catalytic subunit.[3][4] This interaction blocks the phosphorylation of key substrates, leading to the induction of apoptosis and inhibition of tumor cell growth.[1] Preclinical studies in various mouse models have demonstrated the anti-tumor, anti-angiogenic, and anti-metastatic effects of CIGB-300, both as a single agent and in combination with standard chemotherapeutics.[2][5] These application notes provide a comprehensive overview of the dosage and administration protocols for CIGB-300 in mouse models based on published preclinical research.

## Data Presentation: CIGB-300 Dosage in Mouse Models

The following table summarizes the quantitative data on **CIGB-300** administration from various preclinical studies in mice.



Mouse Model	Cancer Type	CIGB- 300 Dose	Adminis tration Route	Dosing Schedul e	Combin ation Agent	Key Outcom es	Referen ce
C57BL/6	Lewis Lung Carcinom a (3LL)	10 mg/kg	Intraveno us (i.v.)	Daily for 5 days	N/A	Significa ntly reduced tumor cell- driven neovascu larization and decrease d lung colonizati on/metas tasis.	[5]
Nude Mice	Cervical Cancer (SiHa xenograft	100 μg (approx. 5 mg/kg)	Not specified	Not specified	Cisplatin (3 mg/kg)	Combinat ion significan tly increase d survival compare d to monother apy.	[6]
Nude Mice	Cervical Cancer (SiHa xenograft	200 μg (approx. 10 mg/kg)	Not specified	Not specified	Cisplatin (6 mg/kg)	Combinat ion prolonge d survival by 8 days over single agents.	[6]



BALB/c	Breast Cancer (F3II)	10 mg/kg	Intraveno us (i.v.)	Two cycles of 5 consecuti ve daily doses post- tumor resection	N/A	Adjuvant systemic treatment showed anti- metastati c effects.	[7]
Syngenei c Murine Tumor Model	HPV-16 Positive Tumors	Not specified	Local and Systemic	Not specified	N/A	Halted tumor growth.	[3][8]

## **Experimental Protocols**

Protocol 1: Systemic Administration of CIGB-300 for Anti-Metastatic Studies

This protocol is based on studies evaluating the effect of **CIGB-300** on lung cancer metastasis. [5]

#### Materials:

- CIGB-300 peptide
- Sterile, pyrogen-free saline solution (0.9% NaCl)
- Lewis Lung Carcinoma (3LL) cells
- C57BL/6 mice
- Standard animal handling and injection equipment

#### Procedure:

• Preparation of CIGB-300 Solution:



- Aseptically reconstitute lyophilized CIGB-300 in sterile saline to a final concentration suitable for administering 10 mg/kg in a volume of 100-200 μL.
- Ensure the solution is clear and free of particulates before administration.
- Animal Model and Tumor Cell Inoculation:
  - Culture 3LL cells under standard conditions.
  - For an experimental metastasis model, inject 2 x 10<sup>5</sup> 3LL cells intravenously into the tail vein of C57BL/6 mice.
- CIGB-300 Administration:
  - Beginning 24 hours after tumor cell inoculation, administer CIGB-300 at a dose of 10 mg/kg via intravenous injection.
  - Repeat the administration daily for a total of 5 consecutive days.
- Endpoint Analysis:
  - At a predetermined endpoint (e.g., day 21), euthanize the mice.
  - Excise the lungs and fix them in Bouin's solution.
  - Count the number of metastatic nodules on the lung surface to assess the effect of the treatment.

Protocol 2: Combination Therapy with CIGB-300 and Cisplatin in a Xenograft Model

This protocol is adapted from studies on cervical cancer xenografts in nude mice.[6]

#### Materials:

- CIGB-300 peptide
- Cisplatin
- Sterile, pyrogen-free saline solution (0.9% NaCl)



- Human cervical cancer cells (e.g., SiHa)
- Nude mice (e.g., BALB/c nude)
- Standard animal handling and injection equipment

#### Procedure:

- Preparation of Therapeutic Agents:
  - Prepare CIGB-300 solution as described in Protocol 1 to deliver doses ranging from approximately 5 to 10 mg/kg.
  - Prepare cisplatin solution according to the manufacturer's instructions to deliver doses of 3-6 mg/kg.
- Animal Model and Tumor Establishment:
  - Subcutaneously inoculate SiHa cells into the flank of each nude mouse.
  - Allow tumors to grow to a palpable size (e.g., 30 mm<sup>3</sup>).
- Treatment Administration:
  - Randomize mice into treatment groups: vehicle control, CIGB-300 alone, cisplatin alone, and CIGB-300 + cisplatin.
  - Administer CIGB-300 and cisplatin at the predetermined doses and schedule. The study cited administered the agents concomitantly.[6] The route of administration should be consistent (e.g., intraperitoneal or intravenous).
- Monitoring and Endpoint Analysis:
  - Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
  - Record animal body weight as a measure of toxicity.



- Monitor animal survival. The primary endpoint may be tumor volume reaching a specific size or a predefined survival duration.
- Analyze data using Kaplan-Meier survival curves and tumor growth inhibition calculations.

## **Visualizations**

CIGB-300 Mechanism of Action



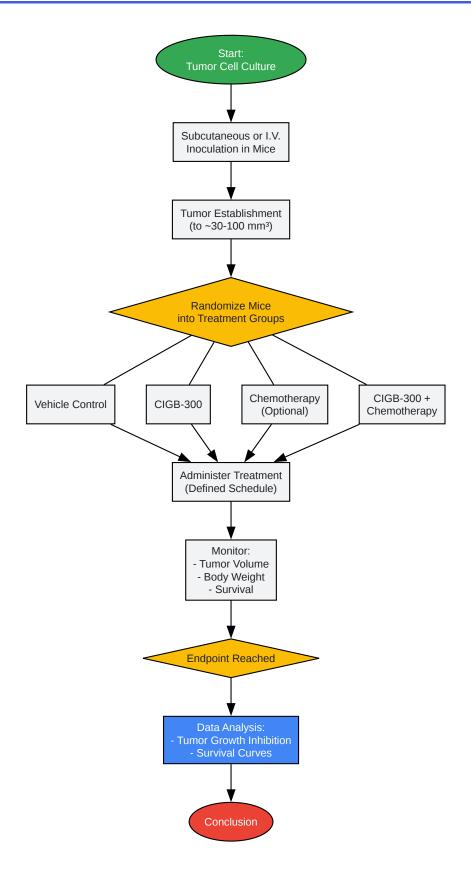
Inhibits

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Caption: CIGB-300 inhibits CK2 signaling via two mechanisms.

Experimental Workflow for In Vivo Efficacy





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Caption: Workflow for testing CIGB-300 efficacy in mouse tumor models.



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